
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as CPI-455, is a novel small molecule inhibitor that has been developed for its potential use in cancer treatment. CPI-455 has been shown to inhibit the activity of the histone methyltransferase EZH2, which is known to be overexpressed in several types of cancer.
科学的研究の応用
Catalytic Applications
Copper-catalyzed coupling reactions have been explored using related oxalamide catalyst systems. A study demonstrated the efficiency of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation with less reactive (hetero)aryl chlorides. This reaction is significant for creating a variety of functionalized (hetero)aryl chlorides and aromatic and aliphatic primary amides in good to excellent yields, highlighting the potential of related compounds in facilitating complex organic reactions (De, Yin, & Ma, 2017).
Synthesis and Characterization
In the synthesis and characterization domain, novel approaches to creating di- and mono-oxalamides have been developed. For example, a novel synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides was reported, showcasing a one-pot synthetic approach from 3-(2-nitroaryl)oxirane-2-carboxamides. This method highlights the versatility and utility of oxalamide derivatives in synthesizing biologically relevant molecules (Mamedov et al., 2016).
Pharmacological Investigations
Although direct pharmacological applications of "N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide" were not found, research on similar compounds provides a glimpse into potential areas of interest. For instance, the study of orexin receptor mechanisms and their role in compulsive food consumption suggests a broader interest in exploring receptor interactions with novel compounds. Selective antagonists for orexin receptors were evaluated for their potential in treating binge eating, indicating the relevance of novel compounds in developing therapeutic agents for eating disorders (Piccoli et al., 2012).
特性
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c22-17(18(23)20-13-16-6-3-11-24-16)19-12-14-7-9-21(10-8-14)15-4-1-2-5-15/h3,6,11,14-15H,1-2,4-5,7-10,12-13H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZDGEIOYQCCDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime](/img/structure/B2981720.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-bromobenzenesulfonamide](/img/structure/B2981722.png)
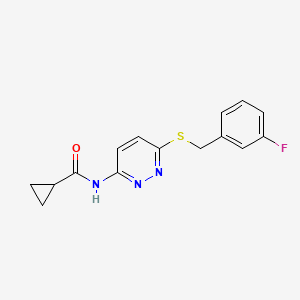
![1-(4-isopropylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2981725.png)
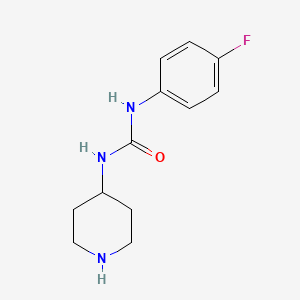
![5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B2981728.png)
![methyl 2-{[5-({[(4-chlorophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2981729.png)

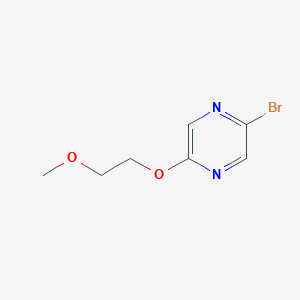
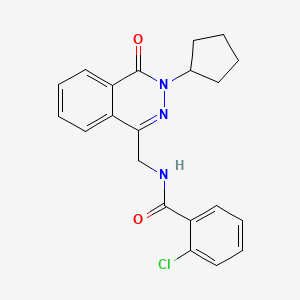
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2981738.png)

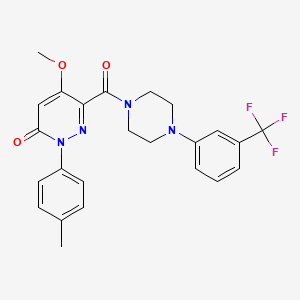
![2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2981742.png)